molecular formula C16H44Si4Ti B14677568 Tetrakis(trimethylsilylmethyl)titanium CAS No. 33948-28-6

Tetrakis(trimethylsilylmethyl)titanium

Cat. No.: B14677568
CAS No.: 33948-28-6
M. Wt: 396.7 g/mol
InChI Key: LMJMVMANDFHNDM-UHFFFAOYSA-N
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Description

Tetrakis(trimethylsilylmethyl)titanium is an organotitanium compound with the molecular formula C16H44Si4Ti and a molecular weight of 396.730 g/mol . This compound serves as a valuable precursor in advanced organometallic chemistry research. It is notably used in the synthesis of terminal trimethylsilylmethylidene titanium complexes, which are rare examples of group 4 transition metal alkylidenes . These complexes are prepared via a one-electron oxidatively induced α-hydrogen abstraction step from Ti(III) bis-alkyl precursors . The resulting trimethylsilylmethylidene complexes are of significant interest for fundamental studies on structure and bonding, as well as for exploring their potential reactivity in catalytic transformations . As a highly specialized organometallic reagent, this compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

33948-28-6

Molecular Formula

C16H44Si4Ti

Molecular Weight

396.7 g/mol

IUPAC Name

methanidyl(trimethyl)silane;titanium(4+)

InChI

InChI=1S/4C4H11Si.Ti/c4*1-5(2,3)4;/h4*1H2,2-4H3;/q4*-1;+4

InChI Key

LMJMVMANDFHNDM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Ti+4]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Tetrakis Trimethylsilylmethyl Titanium

Direct Synthetic Routes to Tetrakis(trimethylsilylmethyl)titanium

The direct synthesis of this compound and its partially substituted analogues relies on the alkylation of titanium(IV) halides with suitable organometallic reagents. The choice of the alkylating agent, either an organolithium or an organomagnesium compound, is a critical factor in determining the final product.

The synthesis of silylmethyl-substituted titanium complexes is commonly achieved through the reaction of titanium(IV) chloride with organolithium or Grignard reagents. For instance, chlorotris(trimethylsilylmethyl)titanium(IV) and dichlorobis(trimethylsilylmethyl)titanium(IV) are prepared by reacting titanium(IV) chloride with the corresponding trimethylsilylmethyl lithium reagent in a stoichiometric manner. thieme-connect.de

However, for the preparation of the fully substituted homoleptic complex, this compound(IV), the use of a magnesium reagent is particularly effective. thieme-connect.de The reaction of bis(trimethylsilylmethyl)magnesium with titanium(IV) chloride provides a direct and efficient route to the desired tetrasubstituted product.

Table 1: Synthesis of Trimethylsilylmethyl Titanium Complexes

ProductTitanium PrecursorAlkylating Reagent
Chlorotris(trimethylsilylmethyl)titanium(IV)Titanium(IV) chloride(CH₃)₃SiCH₂Li
Dichlorobis(trimethylsilylmethyl)titanium(IV)Titanium(IV) chloride(CH₃)₃SiCH₂Li
This compound(IV)Titanium(IV) chloride[(CH₃)₃SiCH₂]₂Mg

The synthesis of homoleptic alkyl complexes of titanium(IV), where all the ligands attached to the titanium center are identical alkyl groups, has been a subject of interest since the late 1960s. thieme-connect.de These compounds are known for their moderate to good thermal stability. thieme-connect.de The general strategy involves the reaction of a titanium(IV) source, typically a halide or an alkoxide, with an excess of a suitable alkylating agent.

In a broader context, the synthesis of homoleptic titanium(IV) complexes is not limited to simple alkyl ligands. For example, new classes of homoleptic mononuclear titanium(IV) derivatives have been synthesized using Schiff-base ligands derived from isoniazid (B1672263) and salicylaldehyde (B1680747) derivatives with titanium(IV) isopropoxide. nih.govnih.gov This highlights the versatility of synthetic approaches to homoleptic titanium complexes, although the primary route to this compound involves direct alkylation with a silylmethyl reagent.

Precursors and Related Synthetic Pathways to Organotitanium Species

This compound and related complexes are valuable precursors for the generation of other important organotitanium species, such as alkylidene and alkylidyne complexes. These transformations often involve the controlled elimination of a stable molecule, such as tetramethylsilane (B1202638).

A significant application of this compound is its use as a precursor to titanium alkylidene complexes through α-hydrogen elimination. bohrium.com This process can be facilitated by the use of light alkali metal amides. For example, the reaction of this compound with a lithium amide of a macrocyclic ligand leads to intramolecular α-hydrogen abstraction and the formation of a titanium alkylidene complex with the elimination of tetramethylsilane. bohrium.com

Table 2: Generation of Titanium Alkylidene Complexes

PrecursorReagentProduct TypeByproduct
[Ti(CH₂SiMe₃)₄][(Me₃TACD)Li]Titanium Alkylidene ComplexSiMe₄
[Ti(CH₂SiMe₂Ph)₄][(Me₃TACD)M] (M=Li, Na, K)Titanium Alkylidene ComplexSiMe₃Ph

Besides the fully substituted this compound, a range of partially substituted silylmethyl titanium complexes have been synthesized. These include trichloro(trimethylsilylmethyl)titanium(IV), dichlorobis(trimethylsilylmethyl)titanium(IV), and chlorotris(trimethylsilylmethyl)titanium(IV). thieme-connect.de These compounds are typically synthesized by the stoichiometric reaction of titanium(IV) chloride with the trimethylsilylmethyl lithium reagent. thieme-connect.de Trichloro(trimethylsilylmethyl)titanium(IV) is noted to be stable at 50°C but decomposes at 100°C, with tetramethylsilane being the main volatile product. thieme-connect.de

The broader field also includes the synthesis of other types of silicon-containing titanium complexes, such as titanium silylene complexes, which represent another class of reactive organotitanium species. researchgate.net

Considerations in Reaction Conditions and Ancillary Ligand Influence

The outcome of reactions involving this compound and its derivatives is highly dependent on the reaction conditions and the nature of any ancillary ligands present.

In the formation of titanium alkylidene complexes from this compound, the choice of the ancillary ligand on the alkali metal amide plays a crucial role. The use of the NNNN-type macrocyclic anionic ligand Me₃TACD has been shown to induce facile α-H elimination. bohrium.com The reaction is typically carried out in a non-polar solvent like n-pentane at ambient temperature. bohrium.com The interaction of the alkali metal cation with the resulting carbene carbon or the methylene (B1212753) group of the remaining trimethylsilylmethyl ligands is believed to stabilize the alkylidene complex. bohrium.com

Furthermore, in related systems, the steric bulk of both the alkyl groups on the titanium and the coordinating anion from an oxidant can influence the propensity for α-hydrogen abstraction to form alkylidene complexes. researchgate.net This underscores the general principle that the electronic and steric properties of the ligands surrounding the titanium center are critical in directing the reactivity of these organometallic species.

Structural Elucidation and Advanced Spectroscopic Characterization of Tetrakis Trimethylsilylmethyl Titanium and Its Derivatives

Application of X-ray Diffraction in Determining Molecular Architecture

Alkylidene and alkylidyne complexes of titanium, which feature metal-carbon double and triple bonds, respectively, are of significant interest in catalysis and organic synthesis. X-ray diffraction has been pivotal in elucidating the structures of these reactive species.

The formation of titanium alkylidene complexes can be induced from tetrakis(trimethylsilylmethyl)titanium precursors through processes like α-hydrogen elimination. researchgate.net A series of four-coordinate titanium neopentylidene complexes, (Nacnac)Ti=CHtBu(X), have been prepared and characterized crystallographically. acs.org These studies provide definitive evidence for the titanium-carbon double bond and the specific geometry imposed by the ancillary ligands. acs.org

Similarly, the structure of a κ²-phosphinoalkylidene complex, (PNP)Ti=CHPPh₂(Ph), was fully elucidated by X-ray diffraction, providing insight into its subsequent reactivity in C-H bond activation. researchgate.net The addition of MeOTf to this complex led to the formation of the first zwitterionic titanium complex with a terminally bound phosphonioalkylidyne ligand, (PNP)Ti≡CPPh₂Me, whose structure was also confirmed by X-ray analysis. researchgate.net The structural data from these analyses are critical for understanding the nature of the metal-carbon multiple bonds and the mechanisms of their reactions, such as metathesis and cycloaddition. acs.orgresearchgate.net

Selected Bond Lengths and Angles for a Titanium Imido Complex Derivative.
ParameterComplex 11Complex 12Reference
Ti2─N1 Bond Length (Å)1.747(4)1.744(3) acs.org
N1─C61 Bond Length (Å)1.372(6)1.374(5) acs.org
C51═C61 Bond Length (Å)1.361(7)1.356(6) acs.org
Ti2─N1─C61 Bond Angle (°)174.0(4)172.1(3) acs.org

Cyclometalation is a key reaction pathway for organometallic complexes, often leading to highly stable and catalytically active species. In the context of titanium chemistry, intramolecular C-H activation can lead to the formation of titanacycles. For example, complexes of the type (Nacnac)Ti=CHtBu(X) can undergo C-H activation of two tertiary carbons on the ligand framework to afford titanacycles. acs.org The precise structures of these cyclometalated products have been unequivocally established by single-crystal X-ray diffraction, confirming the formation of new Ti-C bonds and the resulting strained ring systems. acs.org This structural information is vital for understanding the factors that promote such intramolecular activation processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While X-ray diffraction provides definitive solid-state structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing the structure and dynamics of molecules in solution. For diamagnetic titanium(IV) complexes derived from this compound, ¹H and ¹³C NMR are routinely used to confirm purity and elucidate the ligand environment. mdpi.comscispace.com For compounds with low solubility, solid-state NMR techniques can be applied for structural characterization. unito.it

¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. In derivatives of this compound, the signals corresponding to the -CH₂- and -Si(CH₃)₃ groups are particularly diagnostic. The chemical shift, multiplicity, and integration of these signals allow for the confirmation of the ligand's identity and its coordination mode to the titanium center. For example, in the characterization of titanium complexes with pyrrolylaldiminate ligands, ¹H NMR is used to identify the distinct protons of the ligand framework. rsc.org Similarly, for a mono(guanidinate) titanium(IV) complex, the ¹H-NMR data showed characteristic signals for the isopropyl groups of the guanidinate ligand, confirming the formation of the compound. mdpi.com

Illustrative ¹H NMR Chemical Shifts (δ, ppm) for Ligands Coordinated to Titanium.
Proton AssignmentComplex 45Complex 46Reference
H1 (aromatic)7.35 (s, 2H)7.48 (s, 2H) scispace.com
H2 (aromatic)7.54 (d, 2H)7.52 (d, 2H) scispace.com
H3 (aromatic)7.16 (d, 2H)7.14 (d, 2H) scispace.com
H4 (bridging CH₂)3.54 (s)3.50 (s) scispace.com
H5 (methyl)2.50 (s, 6H)2.42 (s) scispace.com

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the complex. The chemical shifts of the carbon atoms in the trimethylsilylmethyl ligands and any other organic moieties are sensitive to their electronic environment and coordination to the titanium center. This technique is particularly useful for identifying different isomers in solution and for tracking changes in the carbon framework during chemical reactions. researchgate.net For instance, the ¹³C NMR spectrum of a titanium complex with a heterocyclic ligand showed nine distinct resonance signals, which were assigned to the specific carbon atoms of the ligand, confirming the proposed structure. scispace.com In studies of various tris(trimethylsilyl)methyl-substituted compounds, ¹³C NMR has been shown to be a useful tool for structural determination in these highly hindered molecules. umich.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying species that have one or more unpaired electrons. mdpi.com While this compound is a Ti(IV) (d⁰) complex and thus EPR-silent, its reduction can lead to paramagnetic Ti(III) (d¹) species, which are amenable to EPR analysis. This technique provides precise details about the electronic structure and the local environment of the paramagnetic metal center. nationalmaglab.orgnationalmaglab.org

Electronic Absorption Spectroscopy for Valence State Characterization

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, serves as a fundamental tool for the characterization of the valence state of the central titanium atom in this compound and its derivatives. The presence and nature of electronic transitions observed in the UV-Vis spectrum provide direct insight into the d-electron configuration of the titanium center, allowing for a clear distinction between the Ti(IV) and Ti(III) oxidation states.

The electronic configuration of titanium in a specific oxidation state dictates the nature of its UV-Vis absorption spectrum. For titanium(IV) complexes, the metal center has a d⁰ electron configuration. docbrown.info Consequently, electronic transitions between d-orbitals (d-d transitions), which are responsible for the color of many transition metal complexes, are not possible. docbrown.info As a result, this compound, a Ti(IV) compound, is expected to be colorless or pale yellow, with any significant absorption bands occurring in the high-energy ultraviolet region of the spectrum. These absorptions are generally attributed to ligand-to-metal charge transfer (LMCT) transitions, involving the excitation of an electron from a σ-bonding orbital of the trimethylsilylmethyl ligand to an empty d-orbital on the titanium atom.

In stark contrast, titanium(III) complexes possess a d¹ electronic configuration, which allows for d-d electronic transitions. This single d-electron can be promoted from a lower energy d-orbital to a higher energy d-orbital by absorbing light in the visible region, typically resulting in a colored compound. The distinct difference in spectroscopic properties is clearly illustrated by comparing the expected spectrum of the Ti(IV) title compound with that of a known Ti(III) analogue, such as Ti{CH(SiMe₃)₂}₃. This related Ti(III) alkyl complex is described as a blue-green compound, and its color is a direct result of a characteristic absorption in the visible spectrum. nih.govd-nb.info Research has shown that this Ti(III) species exhibits an absorption maximum (λmax) at 675 nm in hexane, with a molar absorption coefficient (ε) of 86 M⁻¹ cm⁻¹. nih.govd-nb.info

The absence of such an absorption band in the visible region for this compound is a key diagnostic feature confirming the +4 oxidation state of the titanium center. Therefore, the analysis of the electronic absorption spectrum provides a straightforward and reliable method for valence state determination in this class of organotitanium compounds.

Interactive Data Table: Comparative Electronic Absorption Data

The following table summarizes the characteristic electronic absorption data used to differentiate between Ti(IV) and Ti(III) valence states in trimethylsilylmethyl-ligated titanium complexes.

Reactivity and Transformation Pathways of Tetrakis Trimethylsilylmethyl Titanium

Alpha-Hydrogen Elimination Processes and Alkylidene Formation

One of the most facile reactions of tetrakis(trimethylsilylmethyl)titanium and its derivatives is α-hydrogen elimination, a process that leads to the formation of titanium alkylidene complexes, also known as Schrock-type carbenes. bohrium.com This transformation is a pivotal step in generating species with metal-carbon double bonds, which are valuable intermediates in organic synthesis and catalysis.

The α-hydrogen elimination from this compound precursors can be readily induced by the introduction of light alkali metal amides. bohrium.comresearchgate.net Specifically, the use of alkali metal complexes of the macrocyclic ligand 1,4,7-trimethyl-1,4,7,10-tetraazacyclododecane (Me₃TACD) has proven effective. bohrium.com

When an alkali metal amide, such as [(Me₃TACD)M] where M can be Lithium (Li), Sodium (Na), or Potassium (K), is added to a solution of a this compound derivative like [Ti(CH₂SiMe₂R)₄] (where R = Me or Ph), an immediate intramolecular α-hydrogen abstraction occurs. bohrium.com This reaction results in the elimination of a tetramethylsilane (B1202638) derivative (SiMe₃R) and the formation of a titanium alkylidene complex stabilized by the alkali metal amide. bohrium.com The reaction is clean, with the eliminated silane (B1218182) being the only byproduct observed. bohrium.com

The general reaction is as follows: [Ti(CH₂SiMe₂R)₄] + [(Me₃TACD)M] → [{(Me₃TACD)M}Ti(=CHSiMe₂R)(CH₂SiMe₂R)₂] + SiMe₃R bohrium.com

Computational studies (DFT calculations) have shown that the alkali metal center plays a crucial role in stabilizing the resulting alkylidene carbon atom through interaction. bohrium.com

The process of induced α-hydrogen elimination directly yields terminal titanium alkylidene complexes. bohrium.com These species, with the general formula [{(Me₃TACD)M}Ti(=CHSiMe₂R)(CH₂SiMe₂R)₂], have been isolated and characterized as deep-red crystalline solids. bohrium.com

The formation of the alkylidene moiety is confirmed by spectroscopic methods, particularly ¹H NMR spectroscopy, which shows a characteristic signal at a low field for the α-proton of the alkylidene group. bohrium.com The nucleophilic character of the carbene carbon in these complexes has been demonstrated through their reactivity in Wittig-type reactions with benzophenone (B1666685) and their reactions with terminal acetylenes to form acetylide complexes. bohrium.com

Table 1: Formation of Titanium Alkylidene Complexes from [Ti(CH₂SiMe₂R)₄]
Reactant (Alkali Metal Amide)R Group in Titanium PrecursorResulting Alkylidene ComplexReference
[(Me₃TACD)Li]Me[{(Me₃TACD)Li}Ti(=CHSiMe₃)(CH₂SiMe₃)₂] bohrium.com
[(Me₃TACD)Na]Me[{(Me₃TACD)Na}Ti(=CHSiMe₃)(CH₂SiMe₃)₂] bohrium.com
[(Me₃TACD)K]Me[{(Me₃TACD)K}Ti(=CHSiMe₃)(CH₂SiMe₃)₂] bohrium.com
[(Me₃TACD)Li]Ph[{(Me₃TACD)Li}Ti(=CHSiMe₂Ph)(CH₂SiMe₂Ph)₂] bohrium.com

Intramolecular Rearrangements and Cyclometalation Reactions

Intramolecular rearrangements within titanium complexes containing silylmethylene-linked ligands represent another important reactivity pathway. These reactions can lead to the formation of stable metallacycles through the activation of C-H bonds within the ligand framework.

While not starting from this compound itself, studies on related systems highlight the reactivity of silylmethylene groups within a ligand backbone. For example, the silylmethylene-linked triamidophosphine ligand, P(CH₂SiMe₂NHPh)₃, has been used to synthesize titanium complexes that undergo cyclometalation. rsc.orgresearchgate.net In these systems, the silylmethylene unit acts as a flexible linker that positions other parts of the ligand for interaction with the metal center.

The reaction of a titanium chloride complex bearing the P(CH₂SiMe₂NPh)₃³⁻ ligand with (trimethylsilyl)methyl lithium results in an intra-ligand cyclometalation. rsc.orgresearchgate.net This process involves the activation of a C-H bond at one of the ortho-N-phenyl positions, leading to the formation of a thermally stable four-membered metallacycle known as a titanazetidine. rsc.orgresearchgate.net

Furthermore, by using a different alkyl transfer reagent, LiCH₂PMe₂, the same titanium precursor can be converted into a phosphametallacyclopropane. rsc.orgresearchgate.net This three-membered ring metallacycle is formed through the coordination of both the carbon and phosphorus atoms of the CH₂PMe₂ ligand to the titanium center. Interestingly, upon gentle heating, this phosphametallacyclopropane cleanly converts to the more stable cyclometalated titanazetidine species, releasing trimethylphosphine. rsc.orgresearchgate.net

Table 2: Formation of Metallacycles in a Silylmethylene-Linked Titanium System
Starting ComplexReagentProductReaction TypeReference
[κ⁴-N,N,N,P-PN₃]TiCl(trimethylsilyl)methyl lithium[κ⁵-N,N,N,P,C-N₂P(NC)]Ti (Titanazetidine)Cyclometalation rsc.orgresearchgate.net
[κ⁴-N,N,N,P-PN₃]TiClLiCH₂PMe₂[κ⁴-N,N,N,P-PN₃]Ti(κ²-C,P-CH₂PMe₂) (Phosphametallacyclopropane)Alkylation rsc.orgresearchgate.net
[κ⁴-N,N,N,P-PN₃]Ti(κ²-C,P-CH₂PMe₂)Heating[κ⁵-N,N,N,P,C-N₂P(NC)]Ti (Titanazetidine) + PMe₃Intramolecular Rearrangement rsc.orgresearchgate.net

Thermal Decomposition Pathways and Alkylidyne Generation

The thermal stability and decomposition of this compound are critical aspects of its chemistry. Silylmethyl complexes of titanium are generally known to be more thermally stable than their simple methyl analogues due to the steric bulk of the trimethylsilyl (B98337) group, which hinders decomposition pathways like β-hydride elimination (which is absent in this specific compound). rsc.org

However, at elevated temperatures, decomposition can occur. Studies on analogous organotitanium compounds, such as tetrakis(ethylmethylamido)titanium (TEMAT), show that decomposition can proceed through various pathways, including the dissociation of titanium-ligand bonds and elimination reactions. researchgate.netnih.gov For this compound, thermal decomposition could potentially lead to the formation of more complex, highly reactive titanium species.

The generation of titanium alkylidyne complexes, which feature a metal-carbon triple bond, often proceeds from alkylidene precursors. For instance, the treatment of a titanium phosphinoalkylidene complex with methyl triflate (MeOTf) can result in the elimination of benzene (B151609) and the formation of a zwitterionic phosphonioalkylidyne complex. acs.orgresearchgate.net While the direct thermal conversion of this compound to an alkylidyne is not a primary pathway, the alkylidene complexes formed via α-hydrogen elimination can serve as precursors to transient alkylidyne intermediates like [(PNP)Ti≡CR]. acs.orgresearchgate.netacs.org These highly reactive alkylidyne species can then participate in further reactions, such as the metathesis-driven ring-opening of pyridine. d-nb.info

Ligand Scission and Byproduct Formation (e.g., Tetramethylsilane)

The thermal and chemical reactivity of this compound often involves the cleavage of the titanium-carbon bond, a process known as ligand scission. This fundamental step can lead to the formation of various byproducts, with tetramethylsilane (TMS) being a prominent example. The elimination of TMS is a key step in the formation of more complex titanium species. For instance, in the presence of light alkali metal amides, this compound precursors undergo facile α-hydrogen elimination, which is accompanied by the elimination of TMS as the sole byproduct. bohrium.com This process leads to the formation of titanium alkylidene complexes. bohrium.com

The formation of TMS is not limited to reactions involving α-hydrogen abstraction. It is also a known byproduct in the production of methyl chlorosilanes through the direct process of reacting methyl chloride with silicon. wikipedia.org In the context of this compound chemistry, the generation of TMS can be indicative of underlying rearrangement and transformation pathways of the primary titanium complex.

Formation of Alkylidene-Alkylidyne Clusters and Hydride Complexes

The reactivity of this compound can lead to the formation of various catalytically important species, including alkylidene and alkylidyne clusters, as well as hydride complexes. The formation of titanium alkylidene complexes can be induced by light alkali metal amides, proceeding through an intramolecular α-hydrogen abstraction from a trimethylsilylmethyl ligand. bohrium.com This transformation is a facile process that yields adducts of (alkylidene)bis(alkyl)titanium complexes. bohrium.com

Furthermore, titanium alkylidene complexes can serve as precursors to alkylidyne intermediates. researchgate.net These highly reactive species are implicated in various catalytic cycles, including olefin metathesis. bohrium.com

The formation of hydride complexes from titanium precursors is also a significant transformation pathway. For example, dimeric titanocene (B72419) hydride complexes can be formed from the reaction of certain titanium alkyls with hydrogen. thieme-connect.de More complex heterometallic hydride complexes containing a Ti(III)-μ-H-Al(III) moiety have also been synthesized, demonstrating the versatility of titanium to form bridging hydride structures. rsc.org These hydride complexes can exhibit their own unique reactivity, including insertion reactions and thermal or electrochemical activation. rsc.org

Redox Chemistry and Oxidation State Interconversions

One-Electron Oxidation Processes

The redox chemistry of titanium complexes, including those derived from this compound, often involves one-electron oxidation processes. These transformations can lead to changes in the coordination environment and reactivity of the titanium center. For instance, a one-electron oxidatively induced α-hydrogen abstraction from a bis-neopentyl titanium precursor has been shown to generate titanium complexes with a terminal neopentylidene functionality. researchgate.net The success of this α-hydrogen abstraction is dependent on the steric bulk of both the alkyl groups attached to the titanium and the coordinating anion from the oxidant. researchgate.net

Similarly, one-electron oxidation of Ti(III) precursors can lead to the formation of terminal Titanium(IV) (trimethylsilyl)imides through subsequent trimethylsilyl abstraction. figshare.com These examples highlight how one-electron oxidation can be a key step in accessing higher oxidation state titanium species with distinct functionalities.

Transformations Involving Ti(III) and Ti(IV) Species

The interconversion between Titanium(III) and Titanium(IV) oxidation states is a central theme in the redox chemistry of titanium. This redox couple plays a crucial role in various catalytic processes, including atom transfer radical polymerization. mdpi.com

The synthesis of stable Ti(III) alkyl complexes can be challenging due to their propensity for intramolecular C-H activation, leading to the formation of dimeric Ti(IV) species. nih.govresearchgate.net For example, the homoleptic Ti(III) alkyl complex Ti{CH(SiMe3)2}3 is unstable in solution at room temperature and converts to a dimeric Ti(IV) complex. nih.govresearchgate.net

Conversely, Ti(IV) complexes can be reduced to Ti(III) species. The reduction of monomeric Ti(IV) guanidinate complexes has been studied in attempts to access lower oxidation states of titanium. mdpi.com The choice of solvent can significantly influence the outcome of these reduction reactions. mdpi.com The Ti(III)/Ti(IV) redox pair is also central to nucleophilic radical additions to imines, where the different colors of the Ti(III) (violet) and Ti(IV) (orange) species can be used to monitor the reaction progress. mdpi.com

Precursor ComplexReagent/ConditionResulting SpeciesKey Transformation
(Nacnac)Ti(CH2tBu)2One-electron oxidant(Nacnac)TiCHtBu(OTf) or (Nacnac)TiCHtBu(I)Oxidatively induced α-hydrogen abstraction
(L)TiCl(N{SiMe3}2)One-electron oxidation(L)Ti=NSiMe3(OTf)Trimethylsilyl abstraction
Ti{CH(SiMe3)2}3Room temperature[{(Me3Si)2HC}Ti{μ-CHSiMe2CHSiMe3}]2Intramolecular C-H activation and dimerization
[LTiCl3]KC8 in hexane[LTiCl(μ–Cl)]2Reduction of Ti(IV) to Ti(III)

Reactivity with Unsaturated Organic Substrates

Nucleophilic Additions to Carbonyl Compounds (e.g., Benzophenone)

Titanium complexes derived from precursors like this compound can exhibit nucleophilic character, particularly in the form of titanium alkylidene complexes. These complexes can react with unsaturated organic substrates such as carbonyl compounds. A notable example is the reaction of a titanium alkylidene complex with benzophenone, which proceeds in a Wittig-type reaction. bohrium.com This reactivity demonstrates the nucleophilic nature of the carbene carbon in these titanium complexes. bohrium.com

The reaction with benzophenone serves as a key indicator of the formation and reactivity of the titanium alkylidene species. bohrium.com The ability of these complexes to engage in nucleophilic additions to carbonyls opens up avenues for their application in organic synthesis, particularly for the formation of carbon-carbon double bonds.

Reactions with Alkynes and Other Unsaturated Systems

The reactivity of this compound with alkynes and other unsaturated systems is an area of interest, though detailed studies specifically on this complex are not extensively documented in publicly available literature. However, the behavior of related titanium-alkyl complexes provides significant insight into the expected transformation pathways. Titanium complexes are well-known mediators of alkyne chemistry, including cyclotrimerization and hydroamination reactions. acs.orgnih.govcaltech.eduarkat-usa.org

In the context of titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis, the electronic properties of silyl-protected alkynes have been shown to play a crucial role. nih.gov Electron-rich trimethylsilyl (TMS)-protected alkynes can act as selective cross-coupling partners. nih.gov This suggests that the trimethylsilylmethyl ligands on the titanium center in this compound could influence the electronic environment of the metal and thus its reactivity and selectivity in reactions with unsaturated substrates. For instance, in hydroamination catalysis, TMS-protected alkynes can exhibit low reactivity with certain titanium imido precatalysts. nih.gov

Table 1: Reactivity of Titanium Complexes with Unsaturated Systems
Titanium Complex TypeSubstrateReaction TypeProduct
Titanium Imido CatalystTMS-protected alkyne & internal alkyne[2+2+1] CycloadditionPentasubstituted 2-TMS-pyrrole nih.gov
(ONO)TiBn2Electron-rich alkynesCyclotrimerizationSubstituted benzene caltech.edu
(TPO)Ti(NMe2)2PhenylacetyleneHydroaminationImine nih.gov
Ti(OiPr)4/nBuLiTerminal aliphatic alkynesCyclotrimerization/TetramerizationSubstituted benzenes and other oligomers arkat-usa.org

Reactions with Hydride and Amine-Borane Reagents

The reactions of this compound with hydride and amine-borane reagents are of interest for the synthesis of novel titanium hydride species and for catalytic applications in areas such as hydrogen storage.

Hydrogenolysis of transition metal alkyl complexes is a common method for the formation of metal hydrides. For early transition metals like titanium, this reaction can lead to the formation of dimeric or cluster complexes with bridging hydride ligands. While specific studies on the hydrogenolysis of this compound are not detailed in the provided search results, the reactivity of related titanium alkyls suggests that this would be a viable pathway to titanium hydride species. For example, early transition metal hydrides are known to react with hydrosilanes to eliminate H₂. wikipedia.org The reaction of titanocene dialkyl complexes with silanes can also lead to the formation of titanium silyl (B83357) complexes and the elimination of alkanes, a process related to hydrogenolysis. wikipedia.org

It is conceivable that the hydrogenolysis of this compound would proceed via the sequential cleavage of Ti-C bonds and the formation of Ti-H bonds, potentially leading to titanium hydride intermediates that could then aggregate to form clusters, especially in the absence of strongly coordinating ligands. The bulky trimethylsilylmethyl groups might influence the stability and structure of any resulting hydride complexes.

Titanium complexes have been investigated as catalysts for the dehydrogenation of amine-boranes, which are considered promising materials for chemical hydrogen storage. rsc.orgresearchgate.net The catalytic cycle for this process generally involves the activation of the B-H and/or N-H bonds of the amine-borane by the metal center. researchgate.netnih.gov

While direct studies employing this compound were not found, the general mechanism of transition metal-catalyzed amine-borane dehydrogenation provides a framework for understanding its potential reactivity. The process can be initiated by the formation of a metal hydride species. researchgate.net In a catalytic cycle, the titanium complex could interact with the amine-borane, leading to the cleavage of B-H bonds and the release of hydrogen gas. The nature of the ligands on the titanium center can significantly impact the efficiency and mechanism of the dehydrogenation process. rsc.org It is plausible that this compound could act as a precatalyst, with the in situ formation of a catalytically active titanium hydride or amide species driving the dehydrogenation.

Table 2: Catalytic Dehydrogenation of Amine-Boranes
Catalyst SystemAmine-BoraneKey Features
Transition Metal ComplexesAmmonia-borane and derivativesRelease of H₂ for hydrogen storage applications. rsc.orgresearchgate.net
Ir-CNNH ComplexesAmmonia-boraneLigand-assisted bond activation. nih.gov
Metal-free (FLPs)Dimethylamine-boraneLiberation of dihydrogen at elevated temperatures. d-nb.info

Intermolecular C-H Bond Activation Processes

The activation of carbon-hydrogen (C-H) bonds by transition metal complexes is a fundamentally important transformation in organometallic chemistry. Early transition metals, including titanium, are known to participate in such reactions. While this compound itself is a saturated d⁰ complex, its derivatives, particularly those that can form transient alkylidene or alkylidyne species, are implicated in C-H activation processes. acs.org

Research has shown that titanium neopentylidene complexes, which can be generated from precursors containing trimethylsilylmethyl-like ligands, can form transient titanium alkylidyne intermediates. acs.org These alkylidynes are highly reactive and can undergo 1,2-addition of C-H bonds from substrates like benzene and methane (B114726) at room temperature. acs.org The reaction of a (PNP)Ti=CHtBu(CH₂SiMe₃) complex with benzene to afford (PNP)Ti=CHSiMe₃(C₆H₅) is a clear example of this reactivity. researchgate.net

Furthermore, studies on related homoleptic Ti(III) alkyl complexes, such as Ti{CH(SiMe₃)₂}₃, have revealed that they can undergo intramolecular C-H activation. nih.gov This complex is unstable at room temperature and decomposes via the activation of a C-H bond of a methyl group on one of the ligands, leading to a dimeric Ti(IV) species. nih.gov This demonstrates the propensity of titanium alkyls with bulky silyl-containing ligands to engage in C-H activation pathways. Although this is an intramolecular example, it highlights the inherent reactivity of the Ti-C bond in these systems towards C-H bonds. Computational studies have indicated a barrier of 94 kJ mol⁻¹ for this intramolecular C-H activation. nih.gov

These findings strongly suggest that this compound or its derivatives could serve as precursors to species capable of intermolecular C-H bond activation, particularly if a pathway to generate a coordinatively unsaturated and reactive intermediate, such as an alkylidene, can be established.

Table 3: Examples of C-H Activation by Titanium Complexes
Titanium Complex/PrecursorSubstrateActivated BondProduct Type
(PNP)Ti=CHtBu(CH₂tBu)BenzeneAryl C-H(PNP)Ti=CHtBu(C₆H₅) acs.org
(PNP)Ti=CHtBu(CH₂tBu)MethaneMethyl C-H(PNP)Ti=CHtBu(CH₃) acs.org
Ti{CH(SiMe₃)₂}₃(intramolecular)Methyl C-HDimeric Ti(IV) complex nih.gov
[Cp(iPr₃PN)Ti(SR)₂] + AlMe₃(intramolecular)Methyl C-HTi-Al-carbide cluster nih.gov

Q & A

Basic Research Questions

Q. What characterization techniques are recommended for verifying the purity and structure of TDMAT?

  • Use nuclear magnetic resonance (NMR) to confirm ligand coordination and gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities. Thermogravimetric analysis (TGA) evaluates thermal stability under deposition conditions. Cross-validate with X-ray photoelectron spectroscopy (XPS) to assess elemental composition and ligand integrity .

Q. What safety protocols are critical when handling TDMAT in laboratory settings?

  • Conduct operations in inert atmosphere gloveboxes (N₂/Ar). Use EN 374-compliant gloves, full-face respirators (NIOSH N100/P3), and chemical-resistant protective clothing. Store in sealed containers under dry inert gas at <25°C. Immediate spill containment with hydrophobic absorbents is essential due to pyrophoric byproduct risks .

Q. How should TDMAT be stored to prevent decomposition?

  • Store in amber glass or stainless-steel containers under inert gas (Ar/N₂). Monitor moisture levels (<1 ppm) using molecular sieves. Avoid exposure to light, heat, or oxidizing agents .

Advanced Research Questions

Q. How can deposition parameters in TDMAT-based atomic layer deposition (ALD) be optimized for uniform titanium nitride (TiN) films?

  • Employ a central composite design to test pulse time (0.1–1.0 s), plasma power (50–300 W), and substrate temperature (200–400°C). Use in-situ spectroscopic ellipsometry to monitor growth rates. Optimize purge durations to minimize precursor carryover, which causes non-uniform nucleation .

Q. What experimental strategies reduce carbon contamination in TiN films from TDMAT precursors?

  • Introduce H₂/N₂ plasma during the ALD cycle to dissociate methylamine ligands. Post-deposition annealing (300–500°C) under NH₃/Ar removes residual carbon, verified by XPS depth profiling. Adjust precursor-to-reactant ratios to limit incomplete ligand decomposition .

Q. How do TiN film properties differ when using TDMAT versus TiCl₄ precursors?

  • Compare crystallinity (via XRD), resistivity (four-point probe), and surface roughness (AFM). TDMAT films exhibit lower chloride contamination but higher carbon incorporation, while TiCl₄ requires higher temperatures (>450°C) for similar crystallinity. Use time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map impurity distributions .

Methodological Recommendations

  • Data Triangulation : Combine XRD, XPS, and AFM to resolve contradictions in film quality metrics .
  • Risk Mitigation : Pre-test precursor reactivity using small-scale ALD reactors before full deposition .
  • Statistical Analysis : Apply multivariate ANOVA to isolate parameter-specific effects in deposition studies .

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